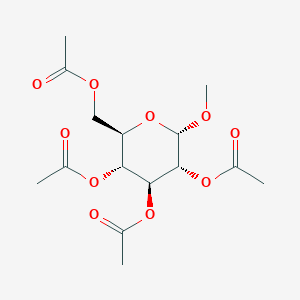

Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Descripción general

Descripción

Alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, specifically a methylated and acetylated form of alpha-D-glucopyranoside

Métodos De Preparación

Alpha-D-Glucopyranoside methyl tetraacetate can be synthesized through the acetolysis of alpha-D-glucopyranoside. The process involves the reaction of alpha-D-glucopyranoside with acetic anhydride and acetic acid in the presence of a catalyst such as sulfuric acid or zinc chloride . The reaction typically proceeds at room temperature and results in the formation of the tetraacetate derivative.

Análisis De Reacciones Químicas

Alpha-D-Glucopyranoside methyl tetraacetate undergoes various chemical reactions, including:

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.

Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside typically involves the reaction of α-D-glucopyranose with acetic anhydride in the presence of a catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .

Applications in Glycosylation Reactions

One of the primary applications of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is its role as a glycosyl donor in glycosylation reactions. These reactions are crucial for synthesizing complex carbohydrates such as:

- Glycosides : Molecules with significant biological importance.

- Oligosaccharides : Short chains of monosaccharides that play roles in cell recognition and signaling.

- Polysaccharides : Long chains that serve structural and storage functions in living organisms.

- Glycoconjugates : Compounds where carbohydrates are covalently linked to proteins or lipids.

In glycosylation reactions, methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside reacts with acceptor molecules (e.g., alcohols) under Lewis acid catalysis to form glycosidic bonds .

Biological Interactions

Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside interacts with various enzymes and proteins. These interactions can be pivotal for studying enzyme mechanisms and carbohydrate recognition processes . However, it does not have a known direct biological function itself.

Comparative Analysis with Other Acetylated Glucopyranosides

The following table compares methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside with other acetylated derivatives:

| Compound Name | Acetyl Groups | Anomeric Configuration | Unique Features |

|---|---|---|---|

| Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside | 3 | α | Fewer acetyl groups; different reactivity |

| Methyl 2-O-acetyl-α-D-glucopyranoside | 1 | α | Limited protective capacity |

| Methyl 2,3-di-O-acetyl-α-D-glucopyranoside | 2 | α | Different regioselectivity |

| Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside | 4 | α | Complete protection of multiple hydroxyl groups; selective deacetylation |

The comprehensive protection offered by methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside allows for greater flexibility in synthetic applications compared to other derivatives .

Mecanismo De Acción

The mechanism of action of alpha-D-Glucopyranoside methyl tetraacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups and glycosidic linkage play a crucial role in these interactions, influencing the binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Alpha-D-Glucopyranoside methyl tetraacetate can be compared with other similar compounds, such as:

Methyl alpha-D-glucopyranoside: This compound lacks the acetyl groups present in the tetraacetate derivative and has different chemical properties and reactivity.

Methyl beta-D-glucopyranoside: This isomer has a different configuration at the anomeric carbon, leading to distinct chemical behavior and interactions.

Alpha-D-Glucopyranoside derivatives: Various derivatives with different functional groups can exhibit unique properties and applications, highlighting the versatility of glucopyranoside chemistry.

Actividad Biológica

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by its four acetyl groups attached to the hydroxyl groups of the glucose molecule, which can influence its solubility, reactivity, and interaction with biological systems. This article reviews the biological activity of this compound based on diverse research findings.

- Empirical Formula : CHO

- Molecular Weight : 362.33 g/mol

- CAS Number : 604-70-6

Biological Activities

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exhibits several notable biological activities:

-

Antimicrobial Activity

- Studies have shown that glycosides can possess antimicrobial properties. The acetylation of hydroxyl groups in methyl glucopyranosides may enhance their activity against various pathogens by altering membrane permeability or inhibiting enzyme activity.

-

Enzyme Inhibition

- Research indicates that certain glycosides can inhibit enzymes such as glycosidases and amylases. The structural modifications in methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside may lead to increased potency as an enzyme inhibitor compared to its non-acetylated counterparts.

-

Cytotoxicity

- Some studies suggest that acetylated sugars can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound require further investigation.

-

Immunomodulatory Effects

- There is evidence that glycosides can modulate immune responses. Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside may enhance or inhibit specific immune pathways, potentially influencing inflammation and immune regulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Activity : A study demonstrated that methyl glucopyranosides exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of acetyl groups enhances the lipophilicity of the molecule, facilitating better penetration into bacterial membranes .

- Enzyme Inhibition : Research indicated that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside effectively inhibits α-amylase with an IC50 value significantly lower than that of non-acetylated glucose derivatives . This suggests potential applications in managing diabetes by slowing carbohydrate digestion.

- Cytotoxicity : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines such as HeLa and MCF-7 through mitochondrial pathways . The mechanism involves reactive oxygen species (ROS) generation leading to oxidative stress.

- Immunomodulatory Effects : Another study highlighted its role in modulating immune responses by altering cytokine profiles in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Propiedades

IUPAC Name |

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of regioselective deacetylation in carbohydrate chemistry, and how does α-D-Glucopyranoside methyl tetraacetate factor into this?

A1: Regioselective deacetylation plays a crucial role in carbohydrate chemistry by enabling the selective removal of acetyl protecting groups from specific positions within a sugar molecule. This selectivity is essential for synthesizing complex oligosaccharides and glycoconjugates. α-D-Glucopyranoside methyl tetraacetate, with its four acetyl groups, serves as a model compound for studying the regioselectivity of enzymes like cellulose acetate esterases. Research has demonstrated that certain enzymes exhibit distinct preferences for deacetylating specific positions on α-D-Glucopyranoside methyl tetraacetate. For instance, a cellulose acetate esterase from Neisseria sicca SB preferentially removes the acetyl group at the C-3 position, followed by C-2, and then C-4 and C-6 at slower rates. [] This understanding of regioselective deacetylation pathways is valuable for tailoring enzymatic reactions to achieve desired carbohydrate structures.

Q2: How does acetylation influence the anomeric effect in methyl glycosides, specifically using α-D-Glucopyranoside methyl tetraacetate as an example?

A2: While the provided research papers do not directly investigate the influence of acetylation on the anomeric effect in α-D-Glucopyranoside methyl tetraacetate, they offer insights into the structural changes induced by acetylation. Comparing crystallographic data of methyl glycosides and their acetylated counterparts reveals that acetylation can disrupt hydrogen bonding patterns involving the acetal oxygen atom. [] This disruption might indirectly impact the anomeric effect by altering the electronic environment around the anomeric center. Further investigation is needed to fully understand the relationship between acetylation and the anomeric effect in α-D-Glucopyranoside methyl tetraacetate.

Q3: Can you elaborate on the use of α-D-Glucopyranoside methyl tetraacetate in understanding the mode of action of carbohydrate-active enzymes?

A3: α-D-Glucopyranoside methyl tetraacetate serves as a valuable tool for deciphering the mode of action of carbohydrate-active enzymes, particularly acetylxylan esterases. These enzymes play a crucial role in biomass degradation by removing acetyl groups from xylan, a major component of plant cell walls. Research has shown that an acetylxylan esterase from Geobacillus stearothermophilus (Axe2) exhibits a specific deacetylation pattern on both α-D-Glucopyranoside methyl tetraacetate and its xylose analog, methyl 2,3,4-tri-O-acetyl-β-d-xylopyranoside. [] Axe2 preferentially targets the acetyl group at position 6 in α-D-Glucopyranoside methyl tetraacetate. This suggests that Axe2, while classified as an acetylxylan esterase, possesses broader substrate specificity and may play a role in modifying other acetylated carbohydrates besides xylan.

Q4: What analytical techniques are commonly employed to study the deacetylation of α-D-Glucopyranoside methyl tetraacetate?

A4: Several analytical techniques are instrumental in monitoring and characterizing the deacetylation of α-D-Glucopyranoside methyl tetraacetate. Gas chromatography-mass spectrometry (GC-MS) of acetylated methyl glycosides is a widely used method for carbohydrate analysis. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D selective total correlation spectroscopy (TOCSY), provides detailed structural information and allows researchers to pinpoint the specific positions of deacetylation. [] These techniques, combined with other chromatographic and spectroscopic methods, enable comprehensive analysis of reaction products and contribute to a deeper understanding of enzyme action and reaction mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.